molecular formula C10H12Br2Cl4 B12696524 1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl- CAS No. 72776-93-3

1,5-Octadiene, 1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methyl-

Cat. No.: B12696524
CAS No.: 72776-93-3
M. Wt: 433.8 g/mol
InChI Key: SJCGVABXUCTGDH-MQQKCMAXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oregonene A involves the extraction of the compound from the red alga Plocamium cartilagineum. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Oregonene A. The compound is primarily obtained through natural extraction from its algal source. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Oregonene A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce dehalogenated forms of Oregonene A .

Scientific Research Applications

Oregonene A has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of Oregonene A involves its interaction with cellular targets, leading to various biological effects. The compound has been shown to interfere with cellular signaling pathways, inducing apoptosis in cancer cells. It also modulates the activity of enzymes involved in oxidative stress responses, contributing to its cytotoxic effects .

Properties

CAS No.

72776-93-3

Molecular Formula

C10H12Br2Cl4

Molecular Weight

433.8 g/mol

IUPAC Name

(1E,5E)-1-bromo-7-(bromomethyl)-3,4,7,8-tetrachloro-3-methylocta-1,5-diene

InChI

InChI=1S/C10H12Br2Cl4/c1-9(15,4-5-11)8(14)2-3-10(16,6-12)7-13/h2-5,8H,6-7H2,1H3/b3-2+,5-4+

InChI Key

SJCGVABXUCTGDH-MQQKCMAXSA-N

Isomeric SMILES

CC(/C=C/Br)(C(/C=C/C(CCl)(CBr)Cl)Cl)Cl

Canonical SMILES

CC(C=CBr)(C(C=CC(CCl)(CBr)Cl)Cl)Cl

Origin of Product

United States

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